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Introduction
CBP-1018 is an innovative bi-specific ligand-drug conjugate that targets both Prostate-Specific

Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα).[1][2] The cytotoxic payload,

monomethyl auristatin E (MMAE), is a potent anti-mitotic agent.[1][2] This dual-targeting

approach is designed to enhance tumor specificity and efficacy in various solid tumors,

including metastatic castration-resistant prostate cancer (mCRPC).[1][3] This document

provides a comprehensive overview of the biomarker analysis strategy for the CBP-1018
clinical trials, including detailed protocols for the key assays and a summary of available clinical

data.

Biomarker Strategy in CBP-1018 Clinical Trials
The biomarker strategy in the Phase I clinical trial of CBP-1018 (NCT04928612) is designed to

assess patient eligibility, monitor treatment response, and understand the molecular

mechanisms of action.[2][4] Key biomarkers include the target antigens PSMA (gene: FOLH1)

and FRα (gene: FOLR1), and the pharmacodynamic marker Prostate-Specific Antigen (PSA)

for prostate cancer patients.[2][4]
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The following tables summarize the quantitative biomarker data from the CBP-1018 Phase I

clinical trial.

Table 1: Patient Demographics and Baseline Characteristics (mCRPC cohort)[3]

Characteristic Value

Number of Patients (mCRPC) 57

Median Age (years) 67.5 (range 57-78)

Median Baseline PSA (ng/mL) 82.2 (range 0.006-2995)

ECOG Performance Status 1 or 2 89.8%

Median Prior Systematic Antitumor Drugs 9

Prior Chemotherapy 72.9%

Table 2: Preliminary Efficacy of CBP-1018 in Prostate Cancer Patients[3]

Dose Level (mg/kg) Efficacy Endpoint Result

0.10 PSA Decrease
>50% in one patient, >90% in

another patient.

≥ 0.14
Best Overall Response Rate

(RECIST v1.1)

42.9% (3/7 evaluable mCRPC

patients had a Partial

Response).

≥ 0.14 PSA50 Response Rate
57.1% (4/7 evaluable mCRPC

patients).

≥ 0.14
Radiographic Progression-

Free Survival (rPFS)

6.7 months (95% CI: 2.8, not

reached) in 15 evaluable

mCRPC patients.

Signaling Pathways and Mechanism of Action
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CBP-1018 is a bi-specific ligand-drug conjugate designed to target cancer cells overexpressing

both PSMA and FRα. Upon binding to these receptors, the conjugate is internalized, and the

cytotoxic payload, MMAE, is released. MMAE then disrupts the cellular microtubule network,

leading to cell cycle arrest and apoptosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

CBP-1018

PSMA

Binds

FRα

Binds

Endosome

Internalization Internalization

Lysosome

MMAE

Cleavage & Release

Tubulin

Inhibits Polymerization

Microtubule Disruption

G2/M Arrest

Apoptosis

Click to download full resolution via product page

CBP-1018 Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15605191?utm_src=pdf-body-img
https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein with enzymatic

functions that can influence intracellular signaling pathways, such as the PI3K/Akt/mTOR and

MAPK pathways, to promote cancer cell proliferation, migration, and survival.
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PSMA Signaling Pathway

FRα Signaling Pathway
Folate Receptor Alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that,

upon binding to folate, can initiate intracellular signaling cascades, including the JAK/STAT3

pathway, which is implicated in cell growth and survival.
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Experimental Protocols
General Biomarker Analysis Workflow
The analysis of biomarkers in a clinical trial setting follows a stringent and standardized

workflow to ensure data quality and reproducibility.

Sample Collection
(Blood, Tissue Biopsy)

Sample Processing
(Serum Isolation, FFPE)

Biomarker Assay
(IHC, ELISA)

Data Acquisition
(Imaging, Plate Reader)

Data Analysis
(Scoring, Quantification)

Clinical Correlation
(Response, Survival)
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Biomarker Analysis Workflow

Protocol 1: Immunohistochemistry (IHC) for PSMA
(FOLH1) Expression in Tumor Tissue
1. Objective: To qualitatively and semi-quantitatively determine the expression of PSMA in

formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

2. Materials:

FFPE tumor tissue sections (3-5 µm) on charged slides.

PSMA primary antibody (e.g., clone EP192).

Antigen retrieval solution (e.g., Cell Conditioning 1).

Polymer-HRP secondary antibody detection system (e.g., OptiView DAB).

Hematoxylin counterstain.

Automated IHC stainer (e.g., Ventana/Roche BenchMark ULTRA).

Positive and negative control slides.

3. Procedure:
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Deparaffinization and Rehydration: Perform on an automated stainer.

Antigen Retrieval: Use Cell Conditioning 1 for approximately 16 minutes at 99°C.

Primary Antibody Incubation: Incubate with pre-diluted PSMA primary antibody for

approximately 16 minutes at 36°C.

Secondary Antibody and Detection: Use an HRP-polymer-based detection system.

Chromogen Application: Apply DAB for visualization.

Counterstaining: Stain with hematoxylin.

Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and

coverslip.

4. Scoring:

A pathologist evaluates both membranous and cytoplasmic staining intensity.

A visual scoring system is used (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+

for strong staining).

Protocol 2: Immunohistochemistry (IHC) for FRα
(FOLR1) Expression in Tumor Tissue
1. Objective: To determine the expression level of FRα in FFPE tumor tissue to identify patients

with "FRα-high" status.

2. Materials:

FFPE tumor tissue sections (3-5 µm) on charged slides.

VENTANA FOLR1 (FOLR1-2.1) RxDx Assay kit.

Automated IHC stainer (Ventana BenchMark ULTRA).

Positive control tissue (e.g., normal fallopian tube epithelium).
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3. Procedure:

Follow the manufacturer's standardized protocol for the VENTANA FOLR1 (FOLR1-2.1)

RxDx Assay on the BenchMark ULTRA platform.

The procedure includes automated deparaffinization, antigen retrieval, primary antibody

incubation, and detection.

4. Scoring:

FRα expression is evaluated based on the percentage of viable tumor cells showing

membranous staining at different intensities (0, 1+, 2+, 3+).[5][6]

FRα-high status is defined as ≥75% of viable tumor cells exhibiting moderate (2+) to strong

(3+) membrane staining.[5]

Protocol 3: Quantitative Analysis of Serum Prostate-
Specific Antigen (PSA)
1. Objective: To quantify the concentration of total PSA in patient serum to monitor disease

burden and response to therapy.

2. Materials:

Patient serum samples.

Sandwich-type enzyme-linked immunosorbent assay (ELISA) kit for total PSA.

Microplate reader.

Calibrators and controls.

3. Procedure:

Collect whole blood and process to obtain serum.

Perform the ELISA according to the kit manufacturer's instructions. This typically involves: a.

Adding calibrators, controls, and patient samples to a microplate pre-coated with an anti-PSA
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antibody. b. Incubating to allow PSA to bind. c. Washing the plate. d. Adding a second,

enzyme-conjugated anti-PSA antibody. e. Incubating and washing. f. Adding a substrate that

reacts with the enzyme to produce a color change. g. Stopping the reaction and reading the

absorbance on a microplate reader.

4. Data Analysis:

Generate a standard curve using the absorbance values of the calibrators.

Interpolate the PSA concentration of the patient samples from the standard curve.

Results are reported in ng/mL.

Conclusion
The biomarker analysis for the CBP-1018 clinical trials integrates established and validated

assays to provide crucial data on patient selection, treatment efficacy, and mechanism of

action. The detailed protocols and data presented in these application notes serve as a

valuable resource for researchers and clinicians involved in the development and clinical

application of CBP-1018 and other targeted cancer therapies. As more data from the ongoing

clinical trials become available, these protocols and our understanding of CBP-1018's clinical

activity will be further refined.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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